

Application Notes and Protocols: ER-27319

Treatment for Primary Mast Cells

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Compound of Interest

Compound Name: ER-27319

Cat. No.: B1623812

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Introduction

ER-27319 is a synthetic, acridone-related compound that has been identified as a potent and selective inhibitor of antigen-induced mediator release from mast cells.^{[1][2]} This compound specifically targets the spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in the signaling cascade initiated by the high-affinity IgE receptor, FcεRI.^{[1][2][3][4]} By selectively inhibiting the FcεRI-mediated activation of Syk, **ER-27319** effectively blocks the downstream signaling events that lead to mast cell degranulation and the release of allergic and inflammatory mediators such as histamine, arachidonic acid, and tumor necrosis factor-alpha (TNF-α).^{[1][2][5]} Notably, **ER-27319** demonstrates mast cell selectivity, offering significant therapeutic potential for allergic diseases.^{[1][3]}

These application notes provide a comprehensive overview of the effects of **ER-27319** on primary mast cells, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experiments.

Data Presentation

The inhibitory effects of **ER-27319** on various mast cell responses are summarized in the tables below. These data have been compiled from studies on rodent and human mast cells.

Table 1: Inhibitory Concentration (IC₅₀) of **ER-27319** on Mast Cell Responses

Parameter	Cell Type	IC50	Reference
Histamine Release	RBL-2H3 cells	~10 μ M	[5]
Arachidonic Acid Release	RBL-2H3 cells	~10 μ M	[5]
Inositol Phosphate Generation	RBL-2H3 cells	~10 μ M	[5]
TNF- α Secretion	RBL-2H3 cells	~10 μ M	[5]

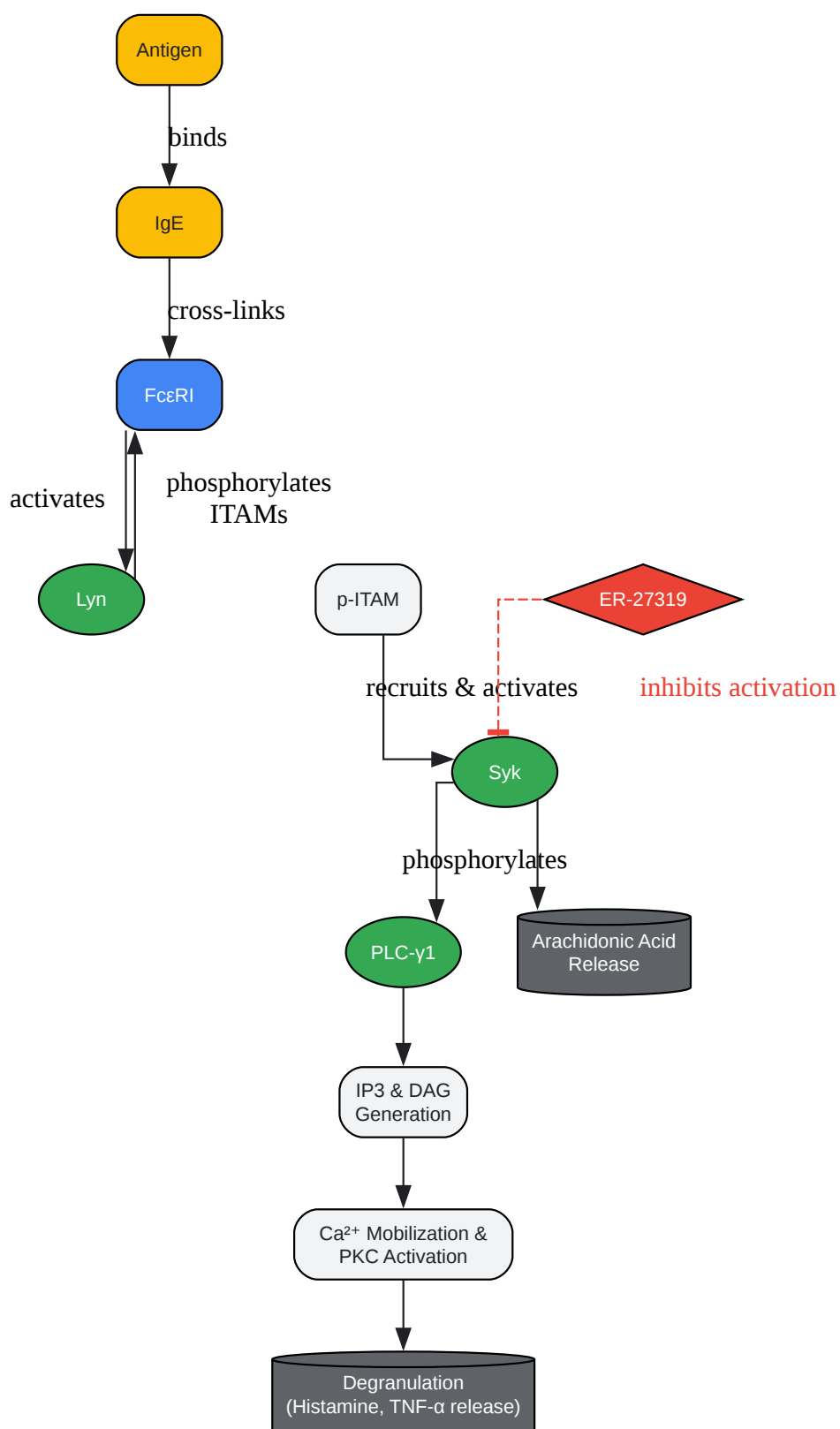
Table 2: Effective Concentrations of **ER-27319** for Inhibition of Key Signaling Events

Signaling Event	Cell Type	Effective Concentration	Inhibition	Reference
Syk Tyrosine Phosphorylation	RBL-2H3 cells	10 μ M	Clear inhibition	[2]
Syk Tyrosine Phosphorylation	RBL-2H3 cells	30 μ M	Almost complete inhibition	[2]
Histamine Release	Cultured Human Mast Cells	30 μ M	>80%	[2]
Arachidonic Acid Release	Cultured Human Mast Cells	30 μ M	>80%	[2]
Syk Phosphorylation (induced by Fc ϵ RI phospho-ITAM)	RBL-2H3 cell lysates	10 μ M	68% \pm 9.9%	[6]
Syk Phosphorylation (induced by Fc ϵ RI phospho-ITAM)	RBL-2H3 cell lysates	30 μ M	>90%	[6]

Signaling Pathway and Mechanism of Action

ER-27319 selectively inhibits the activation of Syk kinase downstream of the FcεRI receptor in mast cells. The binding of an antigen to IgE antibodies complexed with FcεRI on the mast cell surface leads to receptor aggregation and the activation of the Src family kinase Lyn. Lyn then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI.[4][7] The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to its recruitment and subsequent activation through phosphorylation.[4] Activated Syk then phosphorylates downstream signaling molecules, including phospholipase C-γ1 (PLC-γ1), which initiates a cascade of events culminating in mast cell degranulation and cytokine production.[2][7][8]

ER-27319 specifically interferes with the activation of Syk by the phosphorylated ITAM of the FcεRI γ subunit.[1][2][3] It does not inhibit the kinase activity of Lyn or the phosphorylation of the FcεRI receptor itself.[1][2] Furthermore, **ER-27319** does not inhibit the activity of already activated Syk, suggesting that it prevents the initial activation step.[1][2] This selective action on the FcεRI-Syk axis in mast cells makes it a targeted inhibitor of allergic responses.



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Caption: **ER-27319** signaling pathway in mast cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of **ER-27319** on primary mast cells.

Protocol 1: Mast Cell Degranulation Assay (β -Hexosaminidase Release)

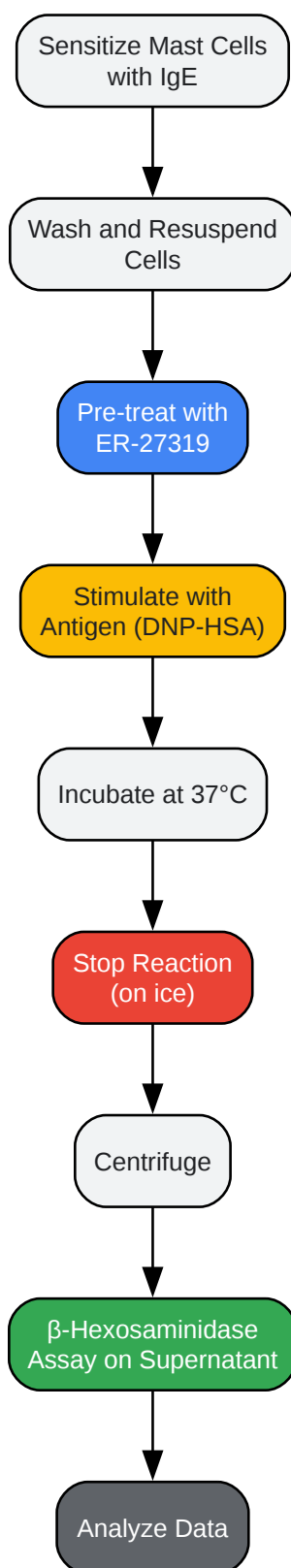
This protocol measures the release of the granular enzyme β -hexosaminidase as an indicator of mast cell degranulation.

Materials:

- Primary mast cells (e.g., bone marrow-derived mast cells or peritoneal mast cells)
- **ER-27319**
- DNP-specific IgE antibody
- DNP-HSA (antigen)
- Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl_2 , 1 mM MgCl_2 , 5.6 mM glucose, 20 mM HEPES, pH 7.4, with 0.1% BSA)
- p-nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG)
- 0.1 M citrate buffer, pH 4.5
- 0.1 M $\text{Na}_2\text{CO}_3/\text{NaHCO}_3$ buffer, pH 10.0
- 0.1% Triton X-100 in Tyrode's buffer
- 96-well microplate
- Spectrophotometer (405 nm)

Procedure:

- Cell Sensitization: Sensitize mast cells with DNP-specific IgE (e.g., 0.5 µg/mL) overnight in complete culture medium.
- Cell Preparation: Wash the sensitized cells twice with Tyrode's buffer and resuspend in Tyrode's buffer at a concentration of 1×10^6 cells/mL.
- **ER-27319** Treatment: Pre-incubate the cells with various concentrations of **ER-27319** (or vehicle control) for 10-30 minutes at 37°C.
- Antigen Stimulation: Aliquot 50 µL of the cell suspension into a 96-well plate. Add 50 µL of DNP-HSA (e.g., 100 ng/mL) to stimulate degranulation. For the total release control, add 50 µL of 0.1% Triton X-100. For the spontaneous release control, add 50 µL of Tyrode's buffer.
- Incubation: Incubate the plate at 37°C for 30 minutes.
- Reaction Termination: Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 5 minutes at 4°C.
- Enzyme Assay: Transfer 20 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of pNAG solution (1.3 mg/mL in 0.1 M citrate buffer) to each well.
- Incubation: Incubate the plate at 37°C for 60-90 minutes.
- Stop Reaction: Add 200 µL of 0.1 M carbonate/bicarbonate buffer to stop the reaction.
- Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
- Calculation: Calculate the percentage of β-hexosaminidase release as follows: % Release = $\frac{[(\text{Sample OD} - \text{Spontaneous OD}) / (\text{Total OD} - \text{Spontaneous OD})] \times 100}$



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Caption: Experimental workflow for mast cell degranulation assay.

Protocol 2: Analysis of Syk Tyrosine Phosphorylation

This protocol uses immunoprecipitation and western blotting to assess the phosphorylation state of Syk following mast cell activation.

Materials:

- Sensitized primary mast cells
- **ER-27319**
- DNP-HSA
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-Syk antibody
- Anti-phosphotyrosine antibody (e.g., 4G10)
- Protein A/G agarose beads
- SDS-PAGE gels
- PVDF membrane
- Western blotting reagents (blocking buffer, primary and secondary antibodies, ECL substrate)
- Imaging system for western blots

Procedure:

- **Cell Treatment and Stimulation:** Sensitize, wash, and pre-treat mast cells with **ER-27319** as described in Protocol 1. Stimulate the cells with DNP-HSA for a short period (e.g., 2-5 minutes) at 37°C.
- **Cell Lysis:** Immediately place the cells on ice and lyse them with ice-cold lysis buffer.

- Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Immunoprecipitation:
 - Pre-clear the supernatant by incubating with protein A/G agarose beads for 30 minutes.
 - Incubate the pre-cleared lysate with an anti-Syk antibody overnight at 4°C with gentle rotation.
 - Add fresh protein A/G agarose beads and incubate for another 2 hours.
 - Wash the beads three times with ice-cold lysis buffer.
- Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
- SDS-PAGE and Western Blotting:
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour.
 - Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
 - Detect the signal using an ECL substrate and an imaging system.
- Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an anti-Syk antibody to confirm equal loading of the immunoprecipitated protein.

Conclusion

ER-27319 is a valuable research tool for investigating the role of Syk in mast cell activation and for exploring potential therapeutic strategies for allergic diseases. Its high selectivity for the FcεRI-mediated activation of Syk in mast cells allows for the targeted dissection of this critical

signaling pathway. The provided protocols offer a framework for studying the effects of **ER-27319** and similar compounds on primary mast cell function.

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